molecular formula C18H17N3O3S2 B2698596 N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421448-97-6

N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2698596
M. Wt: 387.47
InChI Key: CLDZFSVTOWPVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide' involves the reaction of 2-methylbenzo[d]thiazole-5-carboxylic acid with thionyl chloride to form 2-methylbenzo[d]thiazol-5-yl chloride. This intermediate is then reacted with 2-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid to form the desired compound.

Starting Materials
2-methylbenzo[d]thiazole-5-carboxylic acid, thionyl chloride, 2-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid

Reaction
Step 1: React 2-methylbenzo[d]thiazole-5-carboxylic acid with thionyl chloride in the presence of a base such as pyridine to form 2-methylbenzo[d]thiazol-5-yl chloride., Step 2: React 2-methylbenzo[d]thiazol-5-yl chloride with 2-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid in the presence of a base such as triethylamine to form the desired compound, N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-11-19-14-7-12(4-5-16(14)26-11)20-18(23)15-9-24-10-17(22)21(15)8-13-3-2-6-25-13/h2-7,15H,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZFSVTOWPVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

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